molecular formula C17H22N2O4S2 B2634086 4-[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxo-N-(3-phenylpropyl)butanamide CAS No. 1116082-59-7

4-[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxo-N-(3-phenylpropyl)butanamide

Cat. No. B2634086
CAS RN: 1116082-59-7
M. Wt: 382.49
InChI Key: JKQWONPCCTVJJP-UHFFFAOYSA-N
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Description

4-[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxo-N-(3-phenylpropyl)butanamide is a useful research compound. Its molecular formula is C17H22N2O4S2 and its molecular weight is 382.49. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Efficacy

This compound has been investigated for its antibacterial properties. Specifically, synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides (designated as 4a–h) were tested against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli (E. coli) ST131 strains . The study revealed promising antibacterial activity, which is crucial in the fight against drug-resistant bacterial infections.

Anticancer Potential

The compound’s structure suggests potential antitumor properties. Similar alkylaminophenol compounds have been explored in cancer treatment . Further investigations could explore its effects on cancer cell lines and elucidate its mechanism of action.

Antifungal Properties

Although not directly studied for antifungal activity, related compounds with similar structures have shown promise as antifungal agents . Further research could explore its efficacy against fungal pathogens.

Cardiovascular Applications

The compound’s potential as an anti-atherosclerotic agent warrants exploration. Related thiophene derivatives have been used in cardiovascular research . Investigating its effects on lipid metabolism and vascular health could be valuable.

Molecular Docking Studies

Molecular docking studies have identified binding pocket residues involved in the active site of the β-lactamase receptor of E. coli . These insights could guide further drug design efforts.

properties

IUPAC Name

N-butyl-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-4-5-11-18-17(20)16-15(10-12-24-16)19(2)25(21,22)14-8-6-13(23-3)7-9-14/h6-10,12H,4-5,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQWONPCCTVJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide

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